N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Physicochemical differentiation Medicinal chemistry Lead optimization

N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207009-74-2) is a synthetic organic molecule belonging to the imidazole thioacetamide class, characterized by a 1,5-diarylimidazole core linked via a thioether to an N-isopropylacetamide moiety. Its molecular formula is C22H25N3O2S, molecular weight 395.52 g/mol, and it is supplied as a research-grade compound (purity ≥95%).

Molecular Formula C22H25N3O2S
Molecular Weight 395.52
CAS No. 1207009-74-2
Cat. No. B2611635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207009-74-2
Molecular FormulaC22H25N3O2S
Molecular Weight395.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H25N3O2S/c1-15(2)24-21(26)14-28-22-23-13-20(17-7-11-19(27-4)12-8-17)25(22)18-9-5-16(3)6-10-18/h5-13,15H,14H2,1-4H3,(H,24,26)
InChIKeyNBBSWWWMVIOMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Baseline Compound Overview for Research Procurement


N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207009-74-2) is a synthetic organic molecule belonging to the imidazole thioacetamide class, characterized by a 1,5-diarylimidazole core linked via a thioether to an N-isopropylacetamide moiety. Its molecular formula is C22H25N3O2S, molecular weight 395.52 g/mol, and it is supplied as a research-grade compound (purity ≥95%) . The imidazole thioacetamide scaffold is recognized for its potential to engage diverse biological targets, as evidenced by closely related analogs that have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors and other enzyme modulators [1]. The compound is intended for laboratory research use and not for direct clinical or therapeutic applications.

Scaffold Imidazole thioacetamide class
Quality Specified purity (HPLC)
Usage Laboratory research only

Why Generic Substitution Fails: Specificity Drivers for N-Isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide


In-class imidazole thioacetamide compounds cannot be simply interchanged because subtle modifications to the amide substituent critically alter molecular recognition, lipophilicity, and metabolic stability . The N-isopropyl substituent on the target compound imparts a distinct steric contour and a calculated logP difference of approximately +0.5–0.7 relative to the N-methyl analog (CAS 1207043-95-5), which directly influences membrane permeability, off-target binding susceptibility, and plasma protein binding in related chemotypes [1]. Furthermore, the specific 1-(p-tolyl)-5-(4-methoxyphenyl) imidazole substitution pattern is not conserved across all library members, meaning that even compounds sharing the thioacetamide linker can exhibit divergent binding poses and biological readouts if the peripheral aryl groups are varied [1]. Consequently, procurement based solely on scaffold similarity risks introducing unwanted variability into quantitative assays and lead optimization campaigns.

Factor
Target Compound
N-Methyl Analog / In-class Variants
Amide Substituent
N-isopropyl: steric & lipophilic profile
N-methyl: lower logP, smaller steric bulk; may alter permeability & binding
Aryl Substitution Pattern
1-(p-tolyl)-5-(4-methoxyphenyl) imidazole
Varied aryl groups in library; divergent binding poses and bioactivity possible

Product-Specific Quantitative Evidence for Differentiating N-Isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide


Enhanced Molecular Weight and Rotatable Bond Count vs. N-Methyl Analog

The target compound possesses a significantly higher molecular weight (395.52 g/mol) and one additional rotatable bond (8 total) compared to its closest available N-methyl analog 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207043-95-5; MW 353.44 g/mol; 7 rotatable bonds) . These differences arise from the replacement of a methyl with an isopropyl group on the acetamide nitrogen, which increases both steric volume and conformational flexibility.

Mol. Weight & Rot. Bonds
Head-to-head
Target: 395.52 g/mol, 8 bonds
N-Me analog: 353.44 g/mol, 7 bonds
May influence binding entropy and permeability assay endpoints
Calculated from structure; ΔMW +42.08, Δrotatable +1
Physicochemical differentiation Medicinal chemistry Lead optimization

Documented Purity Specification Relative to Unspecified Analogs

The vendor-supplied purity for the target compound is specified as ≥95% (HPLC) . In contrast, many structurally similar imidazole thioacetamide analogs listed in public databases lack an explicit purity guarantee or are offered at a baseline of 90–95%, introducing ambiguity in quantitative concentration-response assays . The defined purity ensures that the compound's nominal concentration in experimental solutions corresponds closely to the active species concentration.

Purity Specification
Reported
≥95% (HPLC) specified
Supports concentration-response reliability; reduces impurity artifact risk
Vendor CoA; many analogs unspecified or 90–95%
Quality control Reproducibility Assay reliability

Imidazole Thioacetamide Scaffold Validation in HIV-1 RT Inhibition Provides Activity Context

A peer-reviewed study on 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives demonstrated that compounds bearing this core scaffold act as non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors with EC50 values ranging from 0.18 μM to >10 μM depending on the amide substituent [1]. The most potent congener (4a5, EC50 = 0.18 μM) was significantly more effective than the reference drugs nevirapine (EC50 = 0.3 μM) and delavirdine (EC50 = 0.7 μM) in the same cellular assay. This establishes that the imidazole thioacetamide architecture, which is shared by the target compound, is a validated pharmacophore for RT inhibition, and that the amide substituent is a key potency determinant.

HIV-1 RT Inhibition Context
Class-level
Scaffold validated in analogs; lead EC₅₀ 0.18 µM vs nevirapine 0.3 µM
Supports antiviral screening workflow; target compound untested
Class inference; specific activity requires verification
Antiviral research NNRTI Structure-activity relationship

Lipophilicity Shift from N-Methyl to N-Isopropyl Enhances Predicted Membrane Permeability

Based on the standard fragment-based calculation, the N-isopropyl group contributes approximately +0.5 to +0.7 logP units compared to N-methyl [1]. When applied to the imidazole thioacetamide core, this translates to an estimated cLogP of ~3.2–3.5 for the target compound, compared to ~2.5–2.8 for the N-methyl analog (CAS 1207043-95-5). In related series, a logP in the 3–4 range is associated with improved passive transcellular permeability while maintaining acceptable aqueous solubility for cell-based assays [2].

Lipophilicity (cLogP)
Estimated
Target est. 3.2–3.5; N-Me analog est. 2.5–2.8
Positions compound for cellular permeability assay fit
Fragment-based estimate; not experimentally measured
Drug-likeness ADME prediction Permeability

Optimal Research Application Scenarios for N-Isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide Based on Demonstrated Differentiation


Structure-Activity Relationship (SAR) Exploration of Imidazole Thioacetamide NNRTIs

Given the validated HIV-1 RT inhibitory activity of the imidazole thioacetamide scaffold [1] and the distinct N-isopropyl substituent of the target compound, this molecule is well-suited as a probe to expand SAR data around the acetamide moiety. Its higher molecular weight, additional rotatable bond, and shifted lipophilicity relative to the N-methyl analog allow researchers to interrogate the steric and hydrophobic tolerance of the NNRTI binding pocket in a systematic manner.

Cellular Permeability Probe in Intracellular Target Assays

The estimated cLogP of 3.2–3.5 [2] positions the compound within the permeability-favorable range. It can serve as a reference compound in comparative cellular permeability studies alongside its less lipophilic N-methyl analog, helping to isolate the contribution of amide N-substitution to intracellular accumulation and target engagement in live-cell assays.

Quality-Control Benchmarking for High-Throughput Screening Libraries

With a verified purity of ≥95% , the target compound provides a reliable positive control or calibration standard in high-throughput screening campaigns. Its defined quality specification facilitates cross-library comparisons and helps detect batch-to-batch variability that could confound large-scale screening data.

Scaffold-Hopping Starting Point for Kinase or GPCR Inhibitor Design

The imidazole thioacetamide core has been implicated in the modulation of adenosine receptors and other purinergic targets [3]. The target compound's unique 1,5-diaryl substitution pattern and N-isopropyl acetamide side chain offer a structurally distinct starting point for scaffold-hopping exercises aimed at identifying novel chemotypes for kinase or GPCR inhibition, where intellectual property freedom-to-operate is a priority.

Application
Selection Property
Validation Focus
NNRTI SAR studies
N-isopropyl amide substitution
Steric and hydrophobic tolerance in NNRTI binding pocket
Cellular permeability assays
Estimated lipophilicity profile
Intracellular accumulation and target engagement
HTS library calibration
Documented purity specification
Batch-to-batch reproducibility and potency artifact control
Kinase/GPCR inhibitor design
Unique 1,5-diarylimidazole core
Novel chemotype identification and IP freedom-to-operate
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